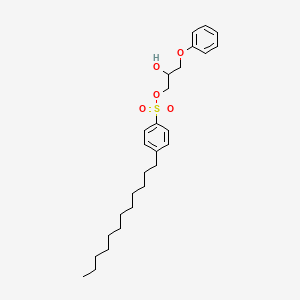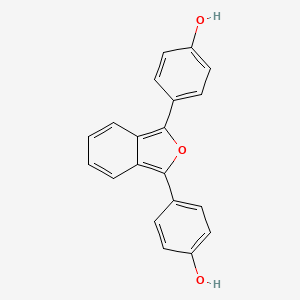
4,4'-(2-Benzofuran-1,3-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2-Benzofuran-1,3-diyl)diphenol: is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring This compound is characterized by the presence of two phenol groups attached to a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2-Benzofuran-1,3-diyl)diphenol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of benzofuran derivatives with phenol derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene. The reaction may also require the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 4,4’-(2-Benzofuran-1,3-diyl)diphenol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-efficiency catalysts and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(2-Benzofuran-1,3-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens like chlorine or bromine (for halogenation).
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4,4’-(2-Benzofuran-1,3-diyl)diphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties. It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and microbial infections.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4,4’-(2-Benzofuran-1,3-diyl)diphenol involves its interaction with various molecular targets and pathways. The phenol groups in the compound can donate hydrogen atoms, making it an effective antioxidant. This property allows it to neutralize free radicals and reduce oxidative stress in biological systems. Additionally, the compound’s structure enables it to interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar in structure but with an ethene linkage instead of a benzofuran core.
4,4’-(Propane-2,2-diyl)diphenol: Contains a propane linkage instead of a benzofuran core.
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid: Contains a tetrazine ring instead of a benzofuran core.
Uniqueness: 4,4’-(2-Benzofuran-1,3-diyl)diphenol is unique due to its benzofuran core, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in specific reactions and exhibit unique biological activities that are not observed in similar compounds with different core structures .
Properties
CAS No. |
142717-68-8 |
|---|---|
Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
4-[3-(4-hydroxyphenyl)-2-benzofuran-1-yl]phenol |
InChI |
InChI=1S/C20H14O3/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(23-19)14-7-11-16(22)12-8-14/h1-12,21-22H |
InChI Key |
RJCJHNVTYLPTFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


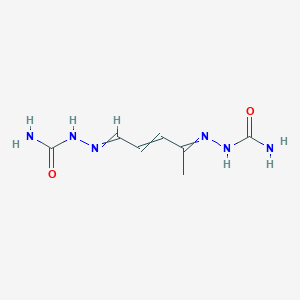
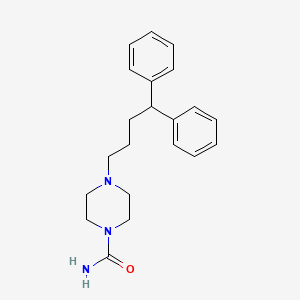
![N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine](/img/structure/B12550467.png)
![N-(2-Bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12550470.png)
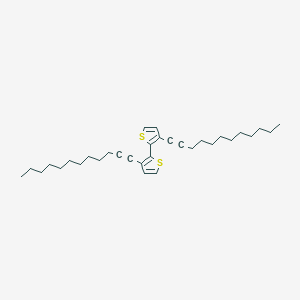
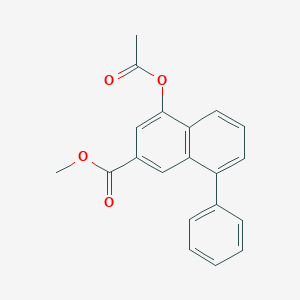
![Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B12550489.png)
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline](/img/structure/B12550494.png)
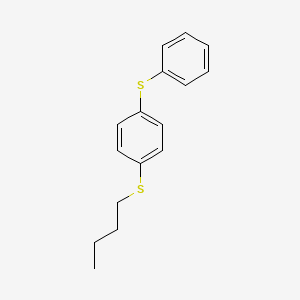
![Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B12550503.png)
![6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12550508.png)


